2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15193722
InChI: InChI=1S/C20H20N2O2S/c1-24-16-8-6-15(7-9-16)20(23)22-12-10-14(11-13-22)19-21-17-4-2-3-5-18(17)25-19/h2-9,14H,10-13H2,1H3
SMILES:
Molecular Formula: C20H20N2O2S
Molecular Weight: 352.5 g/mol

2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

CAS No.:

Cat. No.: VC15193722

Molecular Formula: C20H20N2O2S

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole -

Specification

Molecular Formula C20H20N2O2S
Molecular Weight 352.5 g/mol
IUPAC Name [4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C20H20N2O2S/c1-24-16-8-6-15(7-9-16)20(23)22-12-10-14(11-13-22)19-21-17-4-2-3-5-18(17)25-19/h2-9,14H,10-13H2,1H3
Standard InChI Key BKSQOUHUSZUZII-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Introduction

Structural Elucidation and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, [4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone, reflects its bipartite structure: a benzothiazole moiety (C₇H₅NS) fused to a piperidine ring (C₅H₁₁N) that is further functionalized with a 4-methoxybenzoyl group (C₈H₇O₂) . The molecular formula is C₂₀H₂₀N₂O₂S, with a molecular weight of 352.5 g/mol .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₀N₂O₂S
Molecular Weight352.5 g/mol
SMILESCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
InChIKeyBKSQOUHUSZUZII-UHFFFAOYSA-N

The benzothiazole ring contributes aromaticity and planar rigidity, while the piperidine moiety introduces conformational flexibility, enabling interactions with biological targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous benzothiazole derivatives reveal distinct signals:

  • ¹H NMR: Aromatic protons resonate between δ 7.46–8.64 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .

  • ¹³C NMR: Carbonyl carbons (C=O) exhibit peaks near δ 167–170 ppm, while benzothiazole carbons appear at δ 120–153 ppm .
    Infrared (IR) spectroscopy typically shows stretches for C=O (~1645 cm⁻¹) and aromatic C-H (~2921 cm⁻¹) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-[1-(4-methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves multi-step reactions, often employing:

  • Michael Addition-Cyclization: Reacting N-arylsulfonated guanidines with enamines to form pyrimidine intermediates .

  • Nucleophilic Substitution: Introducing the piperidine ring via substitution reactions using potassium hydroxide as a base .

  • Benzoylation: Attaching the 4-methoxybenzoyl group using acyl chlorides or anhydrides under reflux conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationKOH, dioxane, reflux, 2 h65–75
Benzoylation4-Methoxybenzoyl chloride, Et₃N, DCM80–85

Optimization Challenges

Side reactions, such as open-chain byproduct formation, necessitate precise control of stoichiometry and temperature . Recrystallization from dimethylformamide (DMF) or ethanol improves purity, with final compounds typically achieving >95% purity via HPLC .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzothiazole core. Solubility enhancers like cyclodextrins or co-solvents (e.g., PEG-400) are often required for in vitro assays . Stability studies indicate degradation under acidic conditions (pH < 4), with a half-life of 12–24 hours in phosphate buffer (pH 7.4) .

Lipophilicity and Permeability

The calculated logP value (cLogP = 3.8) suggests moderate lipophilicity, favorable for blood-brain barrier penetration . In silico predictions using the QikProp module indicate moderate Caco-2 permeability (25 nm/s), suggesting potential oral bioavailability .

CompoundMIC (E. coli)MBC (E. coli)MIC (C. albicans)
2j0.23 mg/mL0.47 mg/mL0.12 mg/mL
2d0.94 mg/mL1.88 mg/mL0.06 mg/mL

Anticancer Mechanisms

Molecular docking studies suggest tubulin polymerization inhibition by binding to the colchicine site (binding energy = −9.2 kcal/mol). This interaction disrupts mitotic spindle formation, inducing apoptosis in cancer cell lines (IC₅₀ = 2.1–4.5 μM) .

Computational and Molecular Modeling Insights

Docking Studies

AutoDock Vina simulations reveal strong interactions with E. coli MurB (PDB: 1MBT):

  • Hydrogen bonding with Arg310 and Glu325.

  • π-π stacking between the benzothiazole ring and Phe236 .

ADMET Predictions

SwissADME predictions indicate:

  • High gastrointestinal absorption (80–90%).

  • Moderate cytochrome P450 3A4 inhibition risk (IC₅₀ = 12 μM).

  • Low Ames test mutagenicity (95% probability of non-toxicity) .

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